molecular formula C15H24O4 B3363583 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid CAS No. 1035265-72-5

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid

Cat. No.: B3363583
CAS No.: 1035265-72-5
M. Wt: 268.35 g/mol
InChI Key: PTEHWLBLJSKDFG-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid is a high-purity chemical reagent designed for research and development applications, particularly in pharmaceutical chemistry. As a dicarboxylic acid derivative, this compound features both a carboxylic acid and a methyl ester functional group on its cyclohexyl rings, making it a versatile building block for the synthesis of more complex molecules . Its primary research application is as a key pharmaceutical intermediate . The presence of two different functional groups allows researchers to perform selective chemical transformations. The carboxylic acid group can be converted into various derivatives such as acid chlorides, amides, or esters via nucleophilic acyl substitution reactions , while the pre-existing methyl ester can serve as a protecting group or be modified in subsequent steps. This reactivity is fundamental in medicinal chemistry for constructing candidate drug molecules with specific properties. The compound is characterized by its slight solubility in water and should be stored sealed in a dry environment at room temperature, away from oxidizing agents . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses and is not approved for human consumption.

Properties

IUPAC Name

4-(4-methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h10-13H,2-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHWLBLJSKDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035265-72-5
Record name (trans,trans)-4'-(methoxycarbonyl)-[1,1'-bi(cyclohexane)]-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane derivatives. One common method is the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid . This reaction is carried out under specific conditions using enzymes as catalysts.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-efficiency separation processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various cyclohexane derivatives, such as ketones, alcohols, and substituted cyclohexanes. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Organic Synthesis

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in constructing more complex molecular architectures.

  • Reactions : It can participate in esterification, amidation, and cyclization reactions, facilitating the synthesis of pharmaceutical compounds and agrochemicals.

Pharmaceutical Research

This compound has potential applications in drug development due to its structural characteristics that may influence biological activity.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating a potential role in cancer therapeutics.
  • Anti-inflammatory Properties : Research indicates that related compounds may modulate inflammatory pathways, suggesting possible applications in treating inflammatory diseases.

Material Science

The unique structure of this compound makes it an interesting candidate for developing specialty materials.

  • Polymer Chemistry : It can be utilized as a monomer or additive in polymer formulations, potentially enhancing properties like thermal stability and mechanical strength.

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

CompoundIC50 (µM)Cell Line
Derivative A10MCF-7
Derivative B15HeLa
Derivative C5A549

Case Study 2: Anti-inflammatory Activity Assessment

Another study investigated the anti-inflammatory effects of this compound's derivatives in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when treated with certain derivatives.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Compound A12090
Compound B8050

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of desired products. The pathways involved often include esterification, hydrolysis, and other metabolic reactions .

Comparison with Similar Compounds

Research Findings and Data Trends

  • Synthetic Pathways : The target compound can be synthesized via EDCI/DMAP-mediated coupling, as demonstrated for related cyclohexane-1-carboxylic acid derivatives .
  • Computational Modeling : Molecular docking studies predict that bulky substituents (e.g., cyclohexyl groups) may hinder binding to enzyme active sites compared to smaller groups like hydroxy .
  • Toxicity Profiles : Tranexamic acid analogs with cyclohexane-1-carboxylic acid backbones show low cytotoxicity, suggesting favorable safety profiles for pharmaceutical use .

Biological Activity

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid, also known by its CAS number 89820-48-4, is a cyclohexane derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxycarbonyl group and a carboxylic acid functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmaceutical development.

  • Molecular Formula : C12H18O4
  • Molecular Weight : 226.27 g/mol
  • Solubility : Slightly soluble in water (approx. 11 g/L at 25°C) .

The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the methoxycarbonyl and carboxylic acid groups allows for potential hydrogen bonding and electrostatic interactions with proteins and enzymes, which could modulate their activity.

Pharmacological Studies

Recent studies have indicated that this compound exhibits anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Case Studies

  • Anti-inflammatory Activity : In a controlled study involving rat models, administration of this compound resulted in a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action .
  • Analgesic Effects : Another investigation assessed the analgesic effects through the formalin test, where the compound demonstrated a notable decrease in pain response during both the acute and chronic phases of pain .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameCAS NumberAnti-inflammatory ActivityAnalgesic Activity
This compound89820-48-4YesYes
4-Hydroxycyclohexanecarboxylic acid151138ModerateNo
Trans-1,4-Cyclohexanedicarboxylic acid32529-79-6YesModerate

Safety and Handling

While the compound shows promising biological activity, it is essential to consider safety measures during handling:

  • Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).
  • Precautionary Statements : Use protective gloves and eye protection; avoid inhalation of dust or vapors .

Q & A

Basic: What are the established synthetic routes for 4-(4-methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step functionalization of cyclohexane derivatives. Key steps include:

  • Cyclohexene Hydrogenation : Catalytic hydrogenation of 4-methylcyclohexene derivatives (e.g., using Pd/C) to saturate double bonds .
  • Oxidation : Selective oxidation of methyl groups to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions. For example, 4-methylcyclohexane-1-carboxylic acid can be oxidized to introduce the second carboxylic acid group .
  • Esterification : Methoxycarbonyl groups are introduced via Fischer esterification (H₂SO₄ catalyst) or using methyl halides in basic media .
    Critical Considerations : Monitor reaction temperature and pH to avoid over-oxidation or ester hydrolysis. Purification often requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How does the stereochemistry of substituents on the cyclohexane rings influence reactivity and biological interactions?

Methodological Answer:

  • Cis vs. Trans Isomers : The spatial arrangement of methoxycarbonyl and carboxylic acid groups affects hydrogen bonding and solubility. For example, trans-isomers exhibit lower solubility in polar solvents due to reduced dipole moments, impacting bioavailability .
  • Conformational Analysis : Chair conformations of cyclohexane rings influence steric hindrance. Substituents in equatorial positions minimize strain, enhancing stability in enzymatic binding pockets (e.g., carboxylate groups interacting with arginine residues in proteins) .
  • Experimental Validation : Use NOESY NMR to confirm spatial proximity of substituents and X-ray crystallography to resolve absolute configurations .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., δ 2.5–3.0 ppm for CH₂ near carboxylic acid; δ 3.6–3.8 ppm for methoxy protons) .
    • ¹³C NMR : Carboxylic acid carbons appear at δ 170–180 ppm; ester carbonyls at δ 165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₂₂O₅, theoretical [M+H]⁺ = 283.1543) and fragments (e.g., loss of CO₂ from carboxylic acid, m/z 239) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/0.1% TFA mobile phase) with UV detection at 210–220 nm .

Advanced: How can computational modeling optimize its use in drug design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The carboxylic acid group often anchors the molecule to catalytic sites, while the methoxycarbonyl moiety modulates lipophilicity .
  • DFT Calculations : Predict electron density maps (Gaussian 16, B3LYP/6-31G*) to identify reactive sites for electrophilic substitution. The carboxylate group’s charge distribution influences proton transfer kinetics .
  • MD Simulations : GROMACS can model solvation dynamics, showing how the compound’s rigidity (due to bicyclic structure) affects membrane permeability .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

  • Source Analysis : Discrepancies may arise from isomer mixtures (cis/trans) or varying purity. For example, reports solubility as 11 g/L (25°C), while other studies note lower values due to crystalline polymorphs .
  • Reproducibility Protocol :
    • Standardize purification (e.g., recrystallize from identical solvent systems).
    • Validate purity via DSC (melting point ± 2°C) and elemental analysis (<0.3% deviation) .
    • Use controlled humidity during analysis to prevent hydrate formation .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazard Mitigation : The carboxylic acid group can cause skin/eye irritation (GHS05). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .

Advanced: How do electronic effects of substituents modulate its reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Activation of Carbonyl : The methoxycarbonyl group is more electrophilic than the carboxylic acid due to electron donation from the methoxy group, facilitating nucleophilic attack (e.g., by amines in amide coupling reactions) .
  • Competitive Pathways : Under basic conditions, the carboxylic acid may deprotonate, shifting reactivity toward ester hydrolysis. Use coupling agents like EDC/HOBt to direct reactions toward amide bond formation .

Basic: What are its applications in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Prodrug Design : The carboxylic acid can be esterified to improve bioavailability (e.g., methyl ester prodrugs) .
  • Peptide Mimetics : Incorporation into rigid scaffolds mimics bioactive conformations of peptides, enhancing receptor selectivity .

Advanced: How to design experiments to study its metabolic stability in vitro?

Methodological Answer:

  • Hepatocyte Incubation : Incubate with primary hepatocytes (37°C, 5% CO₂) and monitor degradation via LC-MS/MS. Phase I metabolism (oxidation) is likely due to cyclohexane ring stability .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition. The methoxy group may reduce CYP affinity compared to hydroxylated analogs .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous hydrogenation (H-Cube Pro) minimizes catalyst deactivation and improves reproducibility .
  • Catalyst Optimization : Use PtO₂ instead of Pd/C for faster cyclohexene saturation, reducing reaction time from 12h to 3h .
  • In Situ Monitoring : ReactIR tracks esterification progress, allowing real-time adjustment of methanol stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid

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